molecular formula C10H16N2O2 B6261817 1-(piperidin-4-yl)piperidine-2,6-dione CAS No. 75483-36-2

1-(piperidin-4-yl)piperidine-2,6-dione

Cat. No.: B6261817
CAS No.: 75483-36-2
M. Wt: 196.2
InChI Key:
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Description

1-(piperidin-4-yl)piperidine-2,6-dione is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Mechanism of Action

Target of Action

The primary target of 1-(piperidin-4-yl)piperidine-2,6-dione is cereblon , a ubiquitin E3 ligase . Cereblon is a key component of the E3 ubiquitin ligase complex that plays a crucial role in protein homeostasis by marking proteins for degradation .

Mode of Action

This compound acts as a ligand for cereblon , forming a complex that can bind to specific target proteins . This compound is used in the development of Proteolysis Targeting Chimeras (PROTACs), which are molecules that can induce the degradation of specific proteins . The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Biochemical Pathways

The action of this compound primarily affects the ubiquitin-proteasome pathway . By acting as a ligand for cereblon, it influences the activity of the E3 ubiquitin ligase complex, which in turn controls the degradation of specific proteins . This can have downstream effects on various cellular processes, including cell cycle progression, signal transduction, and gene expression .

Result of Action

The result of the action of this compound is the targeted degradation of specific proteins . By binding to cereblon, it can induce the degradation of proteins that are normally resistant to this process . This can have a range of molecular and cellular effects, depending on the specific proteins targeted .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of PROTACs can be affected by the presence of competing endogenous ligands, the expression levels of the target protein and E3 ligase, and the availability of ubiquitin and proteasome machinery Additionally, factors such as pH, temperature, and the presence of other bioactive molecules could potentially influence the stability and efficacy of this compound

Biochemical Analysis

Biochemical Properties

1-(piperidin-4-yl)piperidine-2,6-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain proteases, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzymatic activity .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, altering its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, but it can degrade under certain conditions, leading to a loss of activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, including cellular toxicity and organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. For instance, it can influence the activity of cytochrome P450 enzymes, which play a key role in its biotransformation and elimination from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it can be transported into cells via specific membrane transporters and bind to intracellular proteins that facilitate its distribution .

Subcellular Localization

This compound is localized in various subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications direct it to specific organelles, such as the nucleus or mitochondria. These localizations are crucial for its role in regulating cellular processes, including gene expression and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidin-4-yl)piperidine-2,6-dione can be achieved through various methods. One common approach involves the use of acetates and acrylamides, with potassium tert-butoxide as a promoter. This method utilizes Michael addition and intramolecular nucleophilic substitution processes . Another method involves the alkylation of piperidine derivatives in the presence of potassium carbonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(piperidin-4-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

1-(piperidin-4-yl)piperidine-2,6-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(piperidin-4-yl)piperidine-2,6-dione can be compared with other similar compounds, such as:

Properties

CAS No.

75483-36-2

Molecular Formula

C10H16N2O2

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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